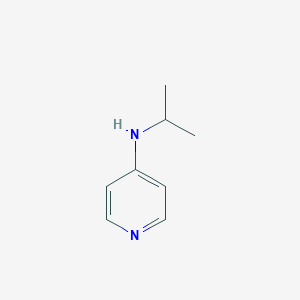
N-Isopropylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isopropylpyridin-4-amine is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals, natural products, and functional materials . This compound is particularly notable for its applications in organic synthesis and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyridin-4-amine typically involves the reaction of pyridine with isopropylamine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the reaction of tetrahydrofuran with an acetic acid solution of hydrogen bromide to form an intermediate, followed by reaction with isopropylamine, is a method that offers high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-Isopropylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1. Kinase Inhibition:
N-Isopropylpyridin-4-amine has been identified as a promising candidate for the development of kinase inhibitors. Specifically, compounds derived from this structure have shown efficacy in modulating IRAK-4, a kinase implicated in inflammatory responses and autoimmune diseases. The modulation of IRAK-4 can potentially lead to treatments for conditions such as rheumatoid arthritis, Crohn's disease, and other inflammatory disorders .
2. Drug Discovery:
The compound serves as a lead structure in drug discovery efforts aimed at developing new therapeutics. Its derivatives have been investigated for their ability to inhibit various kinases, which are critical for cellular signaling pathways. The potential therapeutic applications include treatments for proliferative diseases and metabolic disorders .
Biological Research
1. Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting its utility in addressing antibiotic resistance issues .
2. Anti-inflammatory Effects:
The compound's role in modulating inflammatory pathways has been explored extensively. By inhibiting specific kinases involved in inflammatory signaling, this compound may reduce inflammation and provide therapeutic benefits in conditions characterized by excessive inflammation .
Material Science
1. Synthesis of Advanced Materials:
this compound is utilized as an intermediate in the synthesis of novel materials with unique properties. Its derivatives can be incorporated into polymers or other materials to enhance their performance characteristics, such as thermal stability and mechanical strength .
Case Studies
Wirkmechanismus
The mechanism of action of N-Isopropylpyridin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in its potential therapeutic applications for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve signal conduction.
Pyridine: The parent compound, widely used in pharmaceuticals and agrochemicals.
Dihydropyridines: Used as calcium channel blockers in the treatment of hypertension.
Uniqueness: N-Isopropylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit potassium channels sets it apart from other pyridine derivatives, making it a valuable compound in both research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
179339-89-0 |
|---|---|
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |
InChI-Schlüssel |
BIPRNRDNBVGHNV-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=NC=C1 |
Kanonische SMILES |
CC(C)NC1=CC=NC=C1 |
Synonyme |
2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















